Wdr5-IN-8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Wdr5-IN-8 is a small molecule inhibitor targeting the WD repeat domain 5 (WDR5) protein. WDR5 is a highly conserved nuclear protein involved in various chromatin-centric processes, including the assembly of epigenetic writer complexes and the regulation of gene expression. This compound has shown potential in inhibiting the interaction between WDR5 and its binding partners, making it a promising candidate for cancer therapy .
Preparation Methods
The synthesis of Wdr5-IN-8 involves multiple steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically starts with commercially available starting materials, which undergo a series of chemical transformations such as alkylation, acylation, and cyclization. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product .
This includes optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as crystallization or chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Wdr5-IN-8 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms, potentially altering its biological activity.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Wdr5-IN-8 has several scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the role of WDR5 in chromatin biology and gene regulation.
Biology: Researchers use this compound to investigate the molecular mechanisms underlying WDR5-mediated processes, such as histone modification and transcriptional regulation.
Medicine: this compound has shown potential as an anti-cancer agent by inhibiting the interaction between WDR5 and its binding partners, leading to the suppression of cancer cell proliferation and survival.
Mechanism of Action
Wdr5-IN-8 exerts its effects by binding to the WIN site of WDR5, an arginine-binding pocket that engages with partner proteins. This binding disrupts the interaction between WDR5 and its binding partners, such as the MLL/SET histone methyltransferases and the MYC family of oncoproteins. By inhibiting these interactions, this compound interferes with the assembly of epigenetic writer complexes and the regulation of gene expression, leading to the suppression of cancer cell proliferation and survival .
Comparison with Similar Compounds
Wdr5-IN-8 is one of several small molecule inhibitors targeting WDR5. Other similar compounds include:
OICR-9429: Another WIN site inhibitor that disrupts the interaction between WDR5 and its binding partners.
Compared to these compounds, this compound is unique in its specific binding affinity and selectivity for the WIN site of WDR5, making it a valuable tool for studying WDR5-mediated processes and developing new cancer therapies .
Properties
Molecular Formula |
C29H29ClN4O2 |
---|---|
Molecular Weight |
501.0 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methyl]-5-[5-(hydroxymethyl)-2-methylphenyl]-7-[(5-methyl-1H-imidazol-4-yl)methylamino]-3,4-dihydroisoquinolin-1-one |
InChI |
InChI=1S/C29H29ClN4O2/c1-18-3-4-21(16-35)11-25(18)26-12-23(31-14-28-19(2)32-17-33-28)13-27-24(26)9-10-34(29(27)36)15-20-5-7-22(30)8-6-20/h3-8,11-13,17,31,35H,9-10,14-16H2,1-2H3,(H,32,33) |
InChI Key |
KOHLMNSAZHTKAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CO)C2=C3CCN(C(=O)C3=CC(=C2)NCC4=C(NC=N4)C)CC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.